
O-acetyl-L-homoserine
説明
O-acetyl-L-homoserine is the O-acetyl derivative of L-homoserine . It has a role as a Saccharomyces cerevisiae metabolite . It is an O-acetylhomoserine and an acetyl-amino acid . It is functionally related to a L-homoserine . It is an enantiomer of an O-acetyl-D-homoserine . It is a tautomer of an O-acetyl-L-homoserine zwitterion .
Synthesis Analysis
O-acetyl-L-homoserine (OAH) production has been enhanced by pathway strengthening and acetate supplementation in Corynebacterium glutamicum . Exogenous L-homoserine acetyltransferase was introduced into an L-homoserine-producing strain, resulting in the accumulation of OAH . By comparing different acetyl-CoA biosynthesis pathways and adding several feedstocks (acetate, citrate, and pantothenate), the OAH titer increased . The OAH titer further increased when the expression of L-homoserine dehydrogenase and L-homoserine acetyltransferase was strengthened via strong promoters .
Molecular Structure Analysis
The structure of O-acetyl-L-homoserine has been determined by high-resolution crystal structures of three MetX proteins, including M. tuberculosis (Mt MetX), Mycolicibacterium abscessus (Ma MetX), and Mycolicibacterium hassiacum (Mh MetX) . A comparison of homoserine transacetylases from other bacterial and fungal species reveals a high degree of structural conservation amongst the enzymes .
Chemical Reactions Analysis
O-acetyl-L-homoserine is a potentially important platform metabolic intermediate for the production of homoserine lactone, methionine, 1,4-butanediol and 1,3-propanediol . The production of OAH by consuming cheap bio-based feedstocks with Escherichia coli as the chassis is still in its infancy .
Physical And Chemical Properties Analysis
O-acetyl-L-homoserine has a molecular weight of 161.16 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 . It also has a Rotatable Bond Count of 5 .
科学的研究の応用
Production of High-Value Compounds
OAH is a potential platform chemical for the production of high-value compounds . It can be used to produce compounds such as L-methionine and γ-butyrolactone .
Precursor in Biosynthesis
In biological systems, neither L-homoserine nor OAH is directly involved in protein biosynthesis, but they are precursors in the biosynthesis of L-methionine and S-adenosylmethionine .
Industrial Production of L-methionine
The industrial production of L-methionine is usually carried out by enzyme conversion and chemical synthesis with L-homoserine or OAH as the precursor . When OAH is selected as the precursor, it can directly react with methanethiol or 3-methylthiopropionaldehyde to form L-methionine .
Production of Homoserine Lactone
OAH is a potentially important platform metabolic intermediate for the production of homoserine lactone , which has a giant market value .
Production of 1,4-Butanediol and 1,3-Propanediol
OAH can also be used for the production of 1,4-butanediol and 1,3-propanediol , which are valuable industrial chemicals .
Metabolic Engineering
Metabolic engineering and pathway construction have been used for OAH production in Escherichia coli . The engineered strain produced 24.33 g/L OAH with a yield of 0.23 g/g glucose in fed-batch fermentation .
特性
IUPAC Name |
(2S)-4-acetyloxy-2-aminobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-4(8)11-3-2-5(7)6(9)10/h5H,2-3,7H2,1H3,(H,9,10)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXZBWSIAGGPCB-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30996846 | |
| Record name | O-Acetylhomoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30996846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-acetyl-L-homoserine | |
CAS RN |
7540-67-2 | |
| Record name | O-Acetyl-L-homoserine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7540-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-Acetylhomoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30996846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary metabolic role of O-Acetyl-L-homoserine?
A1: OAH serves as a crucial intermediate in the biosynthesis of L-methionine in various microorganisms [, , , , ]. It's synthesized from L-homoserine by homoserine O-acetyltransferase and subsequently converted to L-homocysteine by O-acetylhomoserine sulfhydrylase (OAHS) [, , ].
Q2: How does OAH interact with OAHS, and what are the downstream effects of this interaction?
A2: OAH acts as a substrate for OAHS, a pyridoxal 5'-phosphate-dependent enzyme. OAHS catalyzes the γ-replacement reaction of OAH with hydrogen sulfide (H2S), yielding L-homocysteine [, , , ]. L-Homocysteine is then methylated to form L-methionine, an essential amino acid [, ].
Q3: Does OAH participate in any alternative metabolic pathways?
A3: Research suggests that OAH can be directly converted to L-homocysteine by certain cystathionine γ-synthases, although this might not be the primary pathway in all organisms [, ].
Q4: Are there any known instances of OAH accumulation in microorganisms?
A4: Yes, certain methionine auxotrophs of bacteria like Arthrobacter and Bacillus species have been shown to accumulate OAH, especially when cultured in media lacking methionine [].
Q5: Can OAH be utilized by enzymes other than OAHS?
A5: Studies have demonstrated that L-methionine γ-lyase can catalyze the α,γ-elimination of OAH to produce α-ketobutyrate, ammonia, and acetate [, ]. This enzyme can also utilize OAH in γ-replacement reactions with various thiols to yield different 5-substituted L-homocysteines [, ].
Q6: What is the molecular formula and weight of O-Acetyl-L-homoserine?
A6: The molecular formula of OAH is C6H11NO4S, and its molecular weight is 193.22 g/mol.
Q7: Is there any spectroscopic data available for OAH?
A7: While specific spectroscopic details for OAH are limited in the provided research, its interaction with enzymes like OAHS and L-methionine γ-lyase can be monitored through UV-Vis spectroscopy, particularly by observing changes in the absorbance spectra of the pyridoxal 5'-phosphate cofactor bound to these enzymes [, , ].
Q8: What are the kinetic parameters of OAHS for OAH?
A8: The Km values for OAH in the OAHS-catalyzed reaction vary depending on the source organism. For instance, in Schizosaccharomyces pombe, the Km for OAH is 12.5 mM [], while in Brevibacterium flavum, it is 2.0 mM [].
Q9: Do any compounds inhibit the OAHS-catalyzed reaction with OAH?
A9: Yes, L-methionine, the end product of the methionine biosynthetic pathway, acts as a feedback inhibitor of OAHS in several organisms. This inhibition is often competitive with respect to OAH [, , , ].
Q10: Does OAH have any applications in biotechnology?
A11: OAH, as a key intermediate in methionine biosynthesis, plays a significant role in microbial fermentation processes for L-methionine production. Metabolic engineering strategies targeting OAH production have been explored to enhance L-methionine yields in industrial settings [, , ].
Q11: Can OAH be used to produce other valuable compounds?
A12: Research shows that OAH can be employed as a substrate for the enzymatic synthesis of L-methionine analogs with modified thioether residues []. These analogs have potential applications in various fields, including pharmaceutical development and chemical biology [].
Q12: How is OAH biosynthesis regulated in microorganisms?
A13: The production of OAH is tightly regulated at the genetic and enzymatic levels. For instance, the synthesis of homoserine O-acetyltransferase, the enzyme responsible for OAH production, is repressed by L-methionine [, , , ].
Q13: Are there any genetic manipulations that can influence OAH production?
A14: Yes, studies have shown that mutations conferring resistance to methionine analogs, like trifluoromethionine, can lead to increased OAH production in Corynebacterium glutamicum []. These mutations likely affect regulatory mechanisms controlling OAH biosynthesis, making them valuable for biotechnological applications [].
Q14: Is OAH known to be toxic?
A15: While OAH itself is not widely reported as toxic, its metabolic precursor, L-homoserine, can be converted to a toxic methionine analog, methoxine, by a side reaction catalyzed by OAHS in the presence of high methanol concentrations []. This toxicity highlights the importance of carefully controlling methanol levels in fermentation processes involving methylotrophic bacteria [, ].
Q15: What are some future research directions related to OAH?
A16: Further exploration of OAHS substrate specificity and engineering efforts to improve its catalytic efficiency for the production of valuable L-methionine analogs represent promising research avenues []. Additionally, investigating the regulatory mechanisms governing OAH biosynthesis in various microorganisms could provide valuable insights for optimizing L-methionine production in industrial fermentation processes [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




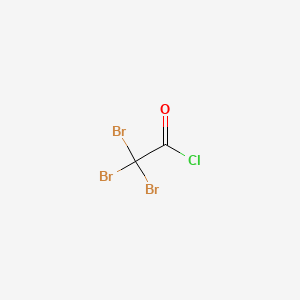
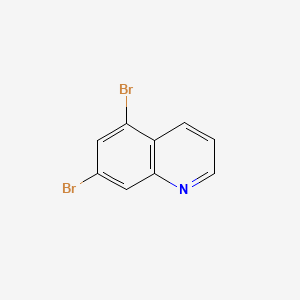
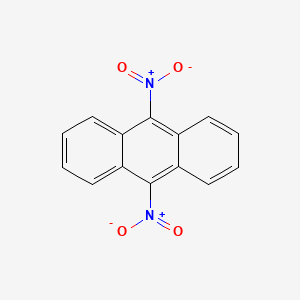
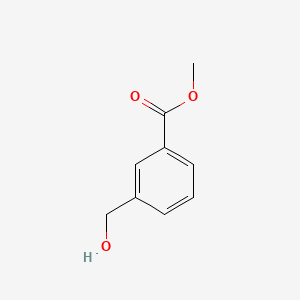
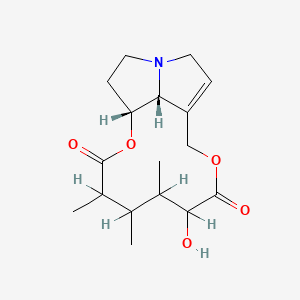
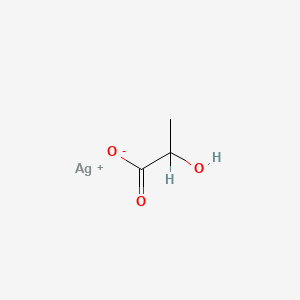



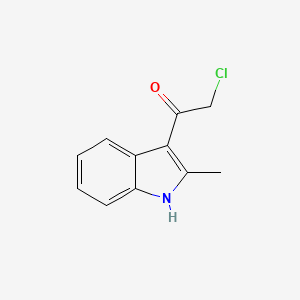

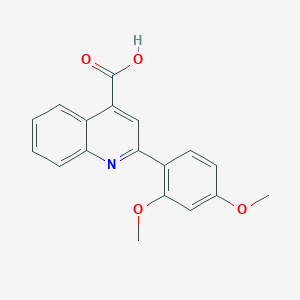
![4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1595635.png)